Stannic antimonate

Vue d'ensemble

Description

Stannic antimonate is a binary oxide compound that has attracted the attention of researchers and industries due to its unique properties and potential applications. It is used as an inorganic ion exchanger and is known for its temperature resistance and stability under chemical attacks .

Synthesis Analysis

Stannic antimonate can be synthesized under different conditions of preparation. Five samples of stannic antimony silicate inorganic ion exchanger have been synthesized, and the sample possessing the maximum ion exchange capacity (0.90 meq g−1 of dry exchanger) was selected for detailed studies .

Molecular Structure Analysis

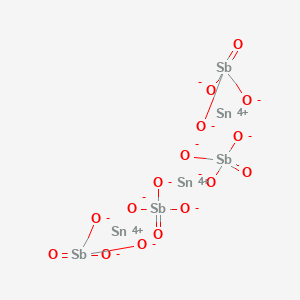

The molecular formula of Stannic antimonate is 4O4Sb.3Sn . The crystallite size and lattice strain of stannic antimonate and its dopants cobalt and strontium stannic antimonates after saturation with Co2+ and Cd2+ ions were determined at different irradiation doses .

Chemical Reactions Analysis

The leach rate values of Co2+ ion from stannic antimonate saturated with cobalt and cobalt stannic antimonate at different irradiation doses were determined . The ion exchange capacity is almost completely regained when determined on regenerated exchanger samples .

Physical And Chemical Properties Analysis

Stannic antimonate is thermally stable, possessing good ion exchange capacity and exhibiting regeneration phenomenon after heating at elevated temperatures . Antimonate salts are one of the most important classes of synthetic inorganic ion exchange materials as they are temperature resistant and stable under chemical attacks .

Applications De Recherche Scientifique

Ion-Exchange Material

Stannic antimonate is used as an inorganic ion-exchange material . It has been doped with cobalt and strontium ions using the sol-gel technique to create novel ion-exchangers. These materials are characterized by their resistance to temperature and stability under chemical attacks .

Radiation Stability Analysis

The compound has been subjected to gamma radiation doses of 10, 50, and 100 kGy to study its radiation stability. The results showed no significant changes between the control and irradiated samples, indicating that stannic antimonate ion-exchangers are stable up to the levels of irradiation under investigation .

Crystallographic Feature Analysis

Stannic antimonate’s crystallographic features have been analyzed using X-ray diffraction studies. The crystallite size and lattice strain were evaluated by Scherrer’s formula and Williamson-Hall analysis, providing insights into its structural properties .

Heavy Metal Ion Removal

The material’s capacity for Co^2+ and Cd^2+ ions has been studied, showing its potential for the treatment of low and intermediate-level radioactive liquid wastes by removing hazardous metal ions from them .

Synthesis and Characterization

Stannic antimonate is synthesized by reacting stannic tetra chloride with antimony metal. It is characterized by elemental analysis (X-ray fluorescence), Fourier transform infrared spectroscopy (FT-IR), and thermal analysis .

Environmental Remediation

Due to its ion-exchange properties and stability under radiation, stannic antimonate can be used in environmental remediation, particularly in areas contaminated with radioactive materials .

Analytical Chemistry

In analytical chemistry, stannic antimonate can be utilized as a selective adsorbent for various ions, aiding in the separation and quantification of components in a mixture .

Research on Doped Variants

Research on cobalt and strontium doped stannic antimonates provides a pathway to develop materials with tailored properties for specific ion-exchange applications .

Safety And Hazards

Propriétés

IUPAC Name |

tin(4+);tetrastiborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/16O.4Sb.3Sn/q;;;;12*-1;;;;;3*+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDBZZCMDZXBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[Sn+4].[Sn+4].[Sn+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O16Sb4Sn3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1099.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stannic antimonate | |

CAS RN |

12673-86-8 | |

| Record name | Stannic antimonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012673868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STANNIC ANTIMONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AU5F0U54X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1379195.png)

![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1379203.png)

![1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1379209.png)

![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B1379211.png)

![2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one](/img/structure/B1379212.png)